4-(Propoxymethyl)cyclohexane-1-carboxylic acid
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Overview
Description
4-(Propoxymethyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a propoxymethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxymethyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate . Another method includes the hydrolysis of nitriles and carboxylation of organometallic intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Propoxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the propoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives .
Scientific Research Applications
4-(Propoxymethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Propoxymethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The propoxymethyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-cyclohexanecarboxylic acid: Used in hydrogenation reactions and synthesis of substituted cyclohexyl carbonyl chlorides.
1-Methyl-1-cyclohexanecarboxylic acid: An anticonvulsant drug that causes maturation of murine neuroblastoma cells in vitro.
Uniqueness
4-(Propoxymethyl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
91522-04-2 |
---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
4-(propoxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O3/c1-2-7-14-8-9-3-5-10(6-4-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13) |
InChI Key |
XKIKJZHAMUMEBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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